molecular formula C28H31N3O5 B2935751 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide CAS No. 896357-22-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2935751
CAS No.: 896357-22-5
M. Wt: 489.572
InChI Key: JGDDNIGCAFQWJI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C28H31N3O5 and its molecular weight is 489.572. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Selectivity

A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, highlighted its high-affinity and selectivity as a dopamine D(4) receptor ligand. Structural modifications on the amide bond and alkyl chain length influenced dopamine D(4) receptor affinity, presenting a pathway for developing selective receptor ligands with potential therapeutic applications in neurological and psychiatric disorders (Perrone et al., 2000).

Antimicrobial Activities

The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including some benzamide compounds, demonstrated significant antimicrobial properties. These compounds showed good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Diagnostic Imaging Applications

Sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide on patients with suspected primary breast cancer showcased the compound's ability to visualize primary breast tumors in vivo. This study indicates the potential of benzamide derivatives in developing diagnostic tools for cancer detection, emphasizing the role of sigma receptors in tumor imaging (Caveliers et al., 2002).

Neurological and Cognitive Dysfunction Studies

Research on NE-100, a novel sigma receptor ligand, demonstrated its effectiveness in mitigating phencyclidine-induced cognitive dysfunction in rats. This suggests that benzamide derivatives with sigma receptor affinity could be explored further for their potential in treating cognitive impairments associated with neurological disorders (Ogawa et al., 1994).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-33-23-8-3-20(4-9-23)28(32)29-18-25(21-5-12-26-27(17-21)36-19-35-26)31-15-13-30(14-16-31)22-6-10-24(34-2)11-7-22/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDNIGCAFQWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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